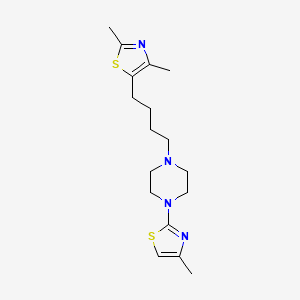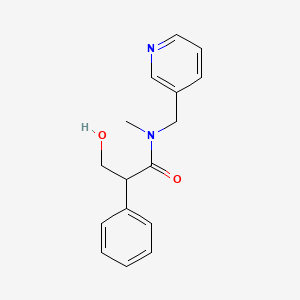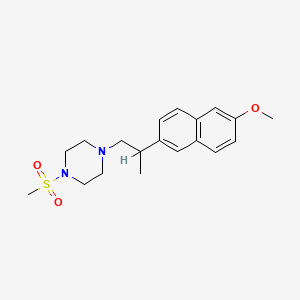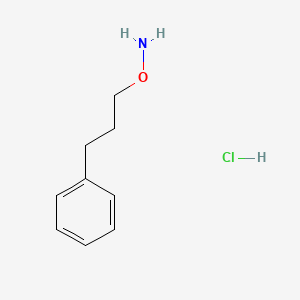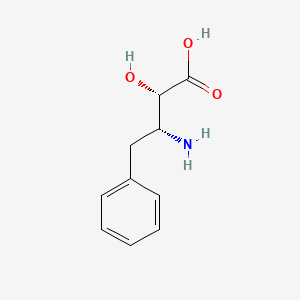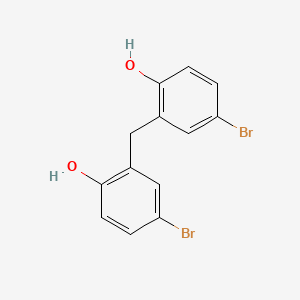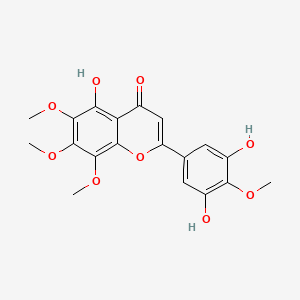
2,6-dipyridin-2-ylpyridine-3,4-dicarboxylic acid
Overview
Description
[2,2’6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid: is an organic compound that belongs to the terpyridine family. It is a derivative of terpyridine, which is a heterocyclic compound derived from pyridine. This compound is known for its ability to act as a ligand in coordination chemistry, forming complexes with various metal ions. The presence of carboxylic acid groups enhances its solubility in water and other polar solvents, making it a versatile compound in various chemical applications.
Mechanism of Action
Target of Action
The primary targets of 2,2’:6’,2’‘-Terpyridine-3’,4’-dicarboxylic acid, also known as 2,6-dipyridin-2-ylpyridine-3,4-dicarboxylic Acid, include truncated transposase and autolysin . These targets play crucial roles in various biological processes. For instance, autolysin is involved in bacterial cell wall metabolism, while truncated transposase is associated with DNA transposition events .
Mode of Action
The compound interacts with its targets, leading to significant changes in their function. For instance, in the context of platinum (II) complexes, the compound has been shown to exhibit selective cytotoxicity against certain cancer cells . This interaction involves the disruption of mitophagy-related protein expression, dissipation of the mitochondrial membrane potential, elevation of the calcium ion and reactive oxygen species levels, promotion of mitochondrial DNA damage, and reduction in the adenosine triphosphate and mitochondrial respiratory chain levels .
Biochemical Pathways
The compound affects the mitophagy pathway, a selective autophagic process involved in degrading dysfunctional mitochondria . The disruption of this pathway leads to downstream effects such as mitochondrial DNA damage and a decrease in adenosine triphosphate levels .
Pharmacokinetics
It is known that the compound’s bioavailability and pharmacokinetic profile can be influenced by its formulation and route of administration .
Result of Action
The compound’s action results in molecular and cellular effects, particularly in the context of cancer treatment. For instance, it has been shown to exhibit selective cytotoxicity against cisplatin-resistant SK-OV-3/DDP cancer cells . This cytotoxicity is achieved through the disruption of the mitophagy pathway, leading to mitochondrial dysfunction and cell death .
Action Environment
The action, efficacy, and stability of 2,2’:6’,2’‘-Terpyridine-3’,4’-dicarboxylic acid can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemical species . Furthermore, the compound’s action can be influenced by the biological environment, including the presence of specific cell types and the physiological state of the organism .
Biochemical Analysis
Biochemical Properties
[2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid plays a crucial role in biochemical reactions due to its ability to form stable complexes with metal ions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with copper(II) ions, forming complexes that exhibit significant catalytic activity . These interactions can lead to the modulation of enzyme activity, affecting various biochemical pathways. Additionally, the compound’s ability to bind to metal ions can influence the stability and function of metalloproteins, further highlighting its importance in biochemical research.
Cellular Effects
The effects of [2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid on cellular processes are diverse and significant. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, copper(II) complexes of [2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid have demonstrated antiproliferative effects on various cancer cell lines, including colorectal and ovarian carcinoma cells . These effects are likely due to the compound’s ability to interfere with cellular signaling pathways and induce apoptosis. Furthermore, the compound’s interaction with metal ions can lead to the generation of reactive oxygen species, which can further influence cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of action of [2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid involves its ability to form stable complexes with metal ions, which can then interact with various biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways. For instance, the compound’s interaction with copper(II) ions can result in the formation of complexes that exhibit significant catalytic activity, influencing various biochemical reactions . Additionally, the compound’s ability to bind to metal ions can affect the stability and function of metalloproteins, further highlighting its importance in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid can change over time due to factors such as stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as pH and temperature . Over time, the compound may degrade, leading to changes in its biochemical activity and effects on cellular function. Long-term studies have demonstrated that the compound can have sustained effects on cellular processes, including the modulation of gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of [2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid can vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased toxicity and adverse effects . For instance, high doses of the compound have been associated with increased oxidative stress and cellular damage, while lower doses may have more subtle effects on cellular function and metabolism. These findings highlight the importance of carefully controlling the dosage of the compound in experimental settings to avoid potential toxic effects.
Metabolic Pathways
[2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s ability to form stable complexes with metal ions can affect the activity of metalloenzymes, leading to changes in metabolic pathways . For example, the compound’s interaction with copper(II) ions can influence the activity of enzymes involved in oxidative metabolism, affecting the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of [2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, and its distribution within the cell can be influenced by binding to intracellular proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall biochemical activity.
Subcellular Localization
The subcellular localization of [2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid can have significant effects on its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications For instance, the compound’s interaction with metal ions can influence its localization within the cell, affecting its ability to interact with specific biomolecules and exert its biochemical effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-acetylpyridine.
Formation of Enaminone: 2-acetylpyridine reacts with N,N-dimethylformamide dimethyl acetal to form an enaminone.
Base-Catalyzed Reaction: The enaminone undergoes a base-catalyzed reaction with carbon disulfide, followed by alkylation with methyl iodide.
Condensation: The resulting product condenses with another molecule of 2-acetylpyridine to form a diketone.
Cyclization: The diketone undergoes cyclization in the presence of ammonium acetate to form the terpyridine core.
Functionalization: The terpyridine core is then functionalized with carboxylic acid groups at the 3’ and 4’ positions through oxidation reactions.
Industrial Production Methods: Industrial production methods for [2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid groups.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are commonly employed.
Major Products:
Oxidation: Products include carboxylates or ketones.
Reduction: Products include alcohols or alkanes.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or alkylated compounds.
Scientific Research Applications
Chemistry:
Coordination Chemistry: [2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid is widely used as a ligand to form complexes with transition metals, which are studied for their unique optical and electrochemical properties.
Biology:
Biomolecular Interactions: The compound is used to study interactions with biomolecules, such as proteins and nucleic acids, due to its ability to form stable complexes.
Medicine:
Drug Development: Research is ongoing to explore its potential as a scaffold for drug development, particularly in the design of metal-based drugs.
Industry:
Catalysis: The compound and its metal complexes are used as catalysts in various industrial processes, including organic synthesis and polymerization reactions.
Comparison with Similar Compounds
2,2’-Bipyridine: Another widely used ligand in coordination chemistry, known for forming stable complexes with transition metals.
1,10-Phenanthroline: A heterocyclic compound similar to terpyridine, used as a ligand in coordination chemistry.
2,2’6’,2’'-Terpyridine: The parent compound of [2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid, lacking the carboxylic acid groups.
Uniqueness:
Functional Groups: The presence of carboxylic acid groups in [2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid enhances its solubility and reactivity compared to its parent compound.
Coordination Ability: The additional coordination sites provided by the carboxylic acid groups allow for the formation of more diverse and stable metal complexes.
Applications: The unique properties of [2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid make it suitable for a wider range of applications, particularly in catalysis and drug development.
Properties
IUPAC Name |
2,6-dipyridin-2-ylpyridine-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4/c21-16(22)10-9-13(11-5-1-3-7-18-11)20-15(14(10)17(23)24)12-6-2-4-8-19-12/h1-9H,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNSAWMGWRVKGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(C(=C2)C(=O)O)C(=O)O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376258 | |
| Record name | [2,2':6',2''-Terpyridine]-3',4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247058-03-3 | |
| Record name | [2,2':6',2''-Terpyridine]-3',4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


